molecular formula C7H12N2O B1353235 Cyclohex-3-ene-1-carbohydrazide CAS No. 613656-69-2

Cyclohex-3-ene-1-carbohydrazide

Cat. No.: B1353235
CAS No.: 613656-69-2
M. Wt: 140.18 g/mol
InChI Key: KKSPWSLJBKFCGA-UHFFFAOYSA-N
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Description

Cyclohex-3-ene-1-carbohydrazide is an organic compound with the molecular formula C7H12N2O It features a cyclohexene ring with a carbohydrazide functional group attached at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohex-3-ene-1-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of cyclohex-3-ene-1-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

  • Dissolve cyclohex-3-ene-1-carboxylic acid in an appropriate solvent such as ethanol.
  • Add hydrazine hydrate to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-ene-1-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohex-3-ene-1-carboxylic acid derivatives, while reduction can produce cyclohex-3-ene-1-carbohydrazine.

Scientific Research Applications

Cyclohex-3-ene-1-carbohydrazide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of cyclohex-3-ene-1-carbohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-ene-1-carboxylic acid: A precursor in the synthesis of cyclohex-3-ene-1-carbohydrazide.

    Cyclohex-3-ene-1-carbohydrazine: A reduced form of this compound.

    Cyclohex-3-ene-1-carboxamide: Another derivative with different functional properties.

Uniqueness

This compound is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

cyclohex-3-ene-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-9-7(10)6-4-2-1-3-5-6/h1-2,6H,3-5,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSPWSLJBKFCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60411734
Record name Cyclohex-3-ene-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60411734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613656-69-2
Record name Cyclohex-3-ene-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60411734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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